Fluoromethane-d3
Overview
Description
Fluoromethane-d3, also known as Methyl-d3 fluoride, is a compound with the linear formula CD3F . It has a molecular weight of 37.05 and is a non-toxic, liquefiable, and flammable gas at standard temperature and pressure .
Synthesis Analysis
Fluoromethane-d3 can be synthesized from Methyl-d3 p-toluenesulfonate . Another method involves the photochemical generation of volatile fluoromethane in a dilute acetic acid medium . This process involves a radical halogen atom transfer (XAT) from an intermediate Cu–F transition metal fluorocomplex to abundant ˙CH3 generated by UV homolysis of acetic acid . The presence of Cu (II) is indispensable for CH3F formation .Molecular Structure Analysis
Fluoromethane-d3 has a tetrahedral molecular geometry . The C−F bond energy is 552 kJ/mol and its length is 0.139 nm . Its specific heat capacity (Cp) is 38.171 J·mol−1·K−1 at 25 °C .Physical And Chemical Properties Analysis
Fluoromethane-d3 has a vapor pressure of 44.2 atm at 21.1 °C . Its boiling point is −77.9 °C (lit.) and its melting point is −141.8 °C (lit.) .Scientific Research Applications
Greenhouse Gas and Environmental Impact
Fluoromethane, particularly in forms like HFC-23 (CHF3), is a significant greenhouse gas with a high global warming potential. It is a by-product of HCFC-22 production, used in refrigeration and air conditioning. Historically, HFC-23 has been largely considered a waste gas and often vented into the atmosphere. Recent efforts focus on reducing these emissions through destruction or process optimization (Miller et al., 2010).
Inhibition of Methanogenesis
Methyl fluoride (fluoromethane [CH3F]) acts as a selective inhibitor of CH4 oxidation by aerobic methanotrophic bacteria. This property has implications for studies on CH4 emissions from natural systems. However, it also affects anaerobic zones where CH4 is produced, inhibiting growth and CH4 production in specific microbial cultures (Janssen & Frenzel, 1997).
Electronic Properties and Dissociation Channels
Studies using computational chemistry have explored the electronic properties and primary dissociation channels of fluoromethane compounds. These studies are crucial for understanding their behavior under various conditions, including electron attachment processes and fragmentation patterns (Hayashi et al., 2020).
Reaction Kinetics in the Gas Phase
Research into the gas-phase reactions of fluoromethane (CH3F) and D-fluoromethane (CD3F) with chlorine atoms has provided insights into the kinetics of these reactions. Understanding these kinetics is important for industrial applications and environmental monitoring (Sarzyński et al., 2012).
Nuclear Magnetic Resonance (NMR) Studies
Fluoromethane isotopomers have been studied using 1H, 19F, and 2H NMR, providing valuable data for understanding their molecular properties and interactions. Such studies are foundational in materials science and chemistry (Barnhoorn & Lange, 1996).
Cerebral Blood Flow Measurements
Positron-emission tomographic determination of regional cerebral kinetics of fluoromethane (F-18) (methyl fluoride) has been developed for measuring regional cerebral blood flow. This method provides high-resolution tomographic determinations beneficial for clinical and research applications (Holden et al., 1981).
Safety And Hazards
properties
IUPAC Name |
trideuterio(fluoro)methane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH3F/c1-2/h1H3/i1D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBVXSUQYWXRMNV-FIBGUPNXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH3F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90204378 | |
Record name | Fluoromethane-d3 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90204378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
37.051 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fluoromethane-d3 | |
CAS RN |
558-21-4 | |
Record name | Fluoromethane-d3 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000558214 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fluoromethane-d3 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90204378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Fluoromethane-d3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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